molecular formula C17H22N2O3S B13966859 2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13966859
M. Wt: 334.4 g/mol
InChI Key: WLPHSZHQQNXBCJ-UHFFFAOYSA-N
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Description

2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a specialized chiral building block of significant value in medicinal chemistry and drug discovery research. This compound features a benzooxazole heterocycle, a common privileged structure in pharmaceuticals, linked through a thioether bridge to an N-Boc protected pyrrolidine, a widely used scaffold for introducing chirality. The presence of the tert-butyloxycarbonyl (Boc) protecting group renders the pyrrolidine nitrogen inert to unwanted reactions, allowing for selective functionalization of other molecular sites in complex multi-step syntheses. Researchers primarily utilize this compound as a key intermediate in the design and development of novel bioactive molecules. Its structure makes it particularly useful for exploring structure-activity relationships (SAR) in the creation of enzyme inhibitors or receptor ligands, where the rigid benzooxazole moiety can act as a pharmacophore anchor. The Boc group can be readily removed under mild acidic conditions to reveal a secondary amine, which can then be further alkylated or acylated to create a diverse library of compounds for high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl 2-(1,3-benzoxazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-10-6-7-12(19)11-23-15-18-13-8-4-5-9-14(13)21-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3

InChI Key

WLPHSZHQQNXBCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a multi-step organic synthesis sequence, combining:

  • Formation or procurement of the benzooxazole moiety,
  • Functionalization of the pyrrolidine ring with a carboxylic acid protected as a tert-butyl ester,
  • Introduction of the sulfanylmethyl linker connecting the benzooxazole and pyrrolidine rings.

The overall approach can be summarized as follows:

Detailed Stepwise Synthesis

Step Reaction Reagents & Conditions Notes
1 Benzooxazole formation o-Aminophenol + carboxylic acid derivative (e.g., acid chloride) Cyclization under dehydrating conditions (heat or acid catalyst)
2 Protection of pyrrolidine carboxylic acid Pyrrolidine-2-carboxylic acid + di-tert-butyl dicarbonate + base (e.g., 4-dimethylaminopyridine) in tert-butanol Room temperature, overnight stirring; yields ~90%
3 Preparation of benzooxazol-2-ylthiomethyl halide intermediate Benzooxazole + halomethylthiolating agent (e.g., chloromethyl sulfide) Typically under inert atmosphere, low temperature
4 Coupling reaction Benzooxazol-2-ylthiomethyl halide + pyrrolidine-1-carboxylic acid tert-butyl ester + base (e.g., triethylamine) Solvent: THF or dichloromethane; temperature: 0–25°C; reaction time: several hours
5 Purification Column chromatography or recrystallization To isolate the pure product

Example Synthesis Protocol (Inferred from Related Compounds)

While direct literature on the exact 2-substituted pyrrolidine isomer is limited, synthesis methods for closely related 3-substituted analogs and pyrrolidine derivatives provide insight:

  • To a solution of pyrrolidine-1-carboxylic acid tert-butyl ester in dry tetrahydrofuran (THF), a base such as sodium hydride or triethylamine is added at 0°C under nitrogen.

  • The benzooxazol-2-ylthiomethyl halide is added dropwise, and the reaction mixture is stirred at room temperature for 12–24 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the mixture is quenched with water, extracted with ethyl acetate, dried over magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Yields reported for similar compounds range from 70% to 90%, depending on reaction optimization.

Reaction Condition Optimization and Considerations

Parameter Typical Conditions Effect on Reaction
Solvent THF, dichloromethane, or tert-butanol Influences solubility and reaction rate
Temperature 0°C to room temperature Lower temps reduce side reactions; room temp improves rate
Base Triethylamine, sodium hydride, 4-dimethylaminopyridine Facilitates deprotonation and nucleophilic substitution
Stoichiometry Slight excess of benzooxazol-2-ylthiomethyl halide Drives reaction to completion
Atmosphere Inert (nitrogen or argon) Prevents oxidation of sulfur moiety
Purification Column chromatography Ensures removal of unreacted starting materials and byproducts

Alternative Synthetic Routes

Some patents and literature suggest alternative methods for preparing pyrrolidine carboxylic acid derivatives with benzooxazolyl substituents:

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Disadvantages
Nucleophilic substitution of benzooxazol-2-ylthiomethyl halide with pyrrolidine ester Benzooxazol-2-ylthiomethyl halide, pyrrolidine-1-carboxylic acid tert-butyl ester, base 0–25°C, inert atmosphere, THF/DCM 70–90% Straightforward, well-established Requires halomethylthiol intermediate
LDA-mediated lithiation and electrophilic substitution LDA, protected pyrrolidine derivative, benzooxazole electrophile -78°C to 5°C, inert atmosphere, THF 75–90% High regioselectivity Requires low temperature and strong base
Palladium-catalyzed cross-coupling (theoretical) Halogenated benzooxazole, pyrrolidine derivative, Pd catalyst Elevated temp, inert atmosphere Variable Potential for diverse substitutions May require expensive catalysts
Thiol-ene click chemistry (theoretical) Vinyl-pyrrolidine, benzooxazole thiol, radical initiator Mild temp, photochemical or thermal High (reported for analogs) Mild conditions, high selectivity Requires functionalized starting materials

Research and Industrial Perspectives

  • The synthesis methods emphasize mild reaction conditions, cost-effective reagents, and scalability , important for industrial production.

  • Protecting groups such as tert-butyl esters are favored for their stability and ease of removal in downstream processing.

  • Purification typically involves chromatography , but crystallization methods are explored for cost reduction.

  • The compound's biological activity potential motivates further optimization of synthesis to improve yield and purity for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the development of new materials with unique properties, such as optical brighteners and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring can engage in π-π interactions, while the sulfanylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Analysis

The compound shares structural similarities with other pyrrolidine-based tert-butyl esters, such as (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester (, compound 24). Below is a comparative analysis:

Property 2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Core Scaffold Pyrrolidine with benzooxazole-thioether Pyrrolidine with toluenesulfonyl ester
Functional Group Benzooxazol-2-ylsulfanylmethyl (thioether-linked aromatic heterocycle) Toluene-4-sulfonyloxymethyl (sulfonate ester with aromatic substituent)
Electronic Effects Electron-withdrawing benzooxazole may reduce nucleophilicity at the methylene bridge Strong electron-withdrawing sulfonate group enhances leaving-group ability
Steric Effects Planar benzooxazole may impose steric hindrance Bulky toluenesulfonyl group creates significant steric bulk
Synthetic Utility Thioether linkage is stable under basic conditions Sulfonate ester is a superior leaving group for nucleophilic substitution reactions
Potential Applications May target enzymes via π-π stacking (benzooxazole) Likely intermediate for further functionalization (e.g., alkylation or amination)

Reactivity and Stability

  • Synthetic Pathways: The synthesis of the toluenesulfonyl analogue () involves reacting a pyrrolidine alcohol with p-toluenesulfonyl chloride in pyridine . For the benzooxazole derivative, a similar strategy could employ benzooxazole-2-thiol under Mitsunobu or nucleophilic substitution conditions.
  • Stability : The tert-butyl ester in both compounds confers resistance to hydrolysis under mildly acidic/basic conditions. However, the toluenesulfonyl group’s sulfonate ester is more labile than the thioether in the benzooxazole derivative, making the latter more stable in biological matrices.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis optimization requires integrating statistical design of experiments (DoE) with computational reaction path searches. For example, quantum chemical calculations can predict favorable reaction pathways, while DoE minimizes trial-and-error by identifying critical variables (e.g., temperature, catalyst loading) . Multi-variable analysis (e.g., response surface methodology) can balance yield and purity trade-offs .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the tert-butyl ester group (δ ~1.4 ppm for C(CH₃)₃) and the benzooxazole moiety (aromatic protons at δ 7.2–8.3 ppm). Infrared spectroscopy (IR) identifies the carbonyl stretch (C=O at ~1700 cm⁻¹) and sulfanyl (C-S) vibrations (~650 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to minimize inhalation risks, and wear nitrile gloves and lab coats to prevent dermal exposure. Avoid incompatible materials (e.g., strong oxidizers) and store at 2–8°C under inert gas to preserve stability. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention with the SDS .

Advanced Research Questions

Q. How can computational reaction path search methods be applied to elucidate the reaction mechanisms involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states and intermediates in reactions like sulfanyl-methylation. For instance, the ICReDD framework combines quantum mechanics (e.g., Gibbs free energy profiles) with machine learning to prioritize synthetic routes with minimal activation barriers . Experimental validation via kinetic studies (e.g., in situ FTIR monitoring) refines computational predictions .

Q. What strategies resolve contradictions in experimental data (e.g., yield vs. purity) during synthesis?

  • Methodological Answer : Contradictions arise from competing reaction pathways (e.g., hydrolysis of the tert-butyl ester under acidic conditions). Use fractional factorial DoE to isolate variables affecting purity (e.g., solvent polarity, reaction time). Pareto analysis ranks factors by significance, while robustness testing identifies optimal parameter ranges .

Q. How can membrane separation technologies improve isolation of intermediates during multi-step synthesis?

  • Methodological Answer : Nanofiltration membranes (MWCO ~300–500 Da) selectively separate the target compound from smaller byproducts (e.g., unreacted benzooxazole derivatives). Process parameters like transmembrane pressure and solvent resistance must align with the compound’s solubility profile (e.g., in THF or DCM). Continuous membrane reactors can enhance throughput by coupling synthesis and purification .

Q. How does the steric hindrance of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group reduces nucleophilic attack at the ester carbonyl via steric shielding. Comparative kinetics using analogs (e.g., methyl or benzyl esters) quantify this effect. Molecular dynamics simulations visualize spatial hindrance, guiding catalyst selection (e.g., bulky ligands for Suzuki-Miyaura coupling) .

Data Contradiction & Analysis

Q. How to address discrepancies between computational predictions and experimental yields in benzooxazole functionalization?

  • Methodological Answer : Discrepancies often stem from solvation effects or unaccounted side reactions. Implicit solvent models (e.g., COSMO-RS) refine computational accuracy, while high-throughput screening under varied conditions (e.g., solvent, temperature) identifies overlooked pathways. Bayesian optimization bridges gaps by iteratively updating computational models with experimental data .

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